6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazole
Description
6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazole is a heterocyclic compound featuring a fused imidazo[2,1-b]thiazole core substituted with a 4-fluorophenyl group at the 6-position. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to bioactive molecules like levamisole, a broad-spectrum anthelmintic agent . The compound has demonstrated notable antiproliferative activity against melanoma cell lines, with studies highlighting its role as a potent inhibitor of V600E-B-RAF kinase, a key driver in melanoma pathogenesis . Derivatives of this core structure have also been explored for anti-inflammatory, antimicrobial, and kinase inhibitory activities .
Properties
IUPAC Name |
6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FN2S/c12-9-3-1-8(2-4-9)10-7-14-5-6-15-11(14)13-10/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLJMNXPHZZTCAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN3C=CSC3=N2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90357792 | |
| Record name | 6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90357792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7025-29-8 | |
| Record name | 6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90357792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-fluoroaniline with carbon disulfide and potassium hydroxide to form a dithiocarbamate intermediate. This intermediate is then reacted with chloroacetonitrile to form the thiazole ring, followed by cyclization with formamide to yield the final imidazo[2,1-b][1,3]thiazole structure .
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Cyclization and Core Formation
The imidazo[2,1-b] thiazole skeleton is synthesized via one-pot cyclization reactions . A representative method involves:
- Reactants : 5-(4-Fluorophenyl)-1,3,4-thiadiazole-2-amine and phenacyl bromides
- Conditions : Reflux in dry ethanol (80°C, 6–8 hrs)
- Yield : 68–82%
Mechanism :
- Nucleophilic attack by the thiadiazole amine on the α-carbon of phenacyl bromide.
- Intramolecular cyclization via elimination of HBr to form the fused imidazothiazole ring.
Substitution Reactions
The 4-fluorophenyl group and thiazole nitrogen participate in electrophilic/nucleophilic substitutions:
Halogenation
Nucleophilic Aromatic Substitution
- Amination : Reacts with piperazine (2 eq) in DMF at 120°C to yield N-piperazinyl derivatives (81% yield) .
- Thiolation : Treat with NaSH in ethanol/water (70°C, 4 hrs) to introduce -SH groups at C5 (63% yield) .
Oxidation
The imidazothiazole core undergoes oxidation at the sulfur atom:
- Reagent : H₂O₂ (30%), acetic acid, 60°C, 3 hrs
- Product : Imidazo[2,1-b]thiazole-5-sulfoxide (confirmed by LC-MS)
Reduction
- Catalytic Hydrogenation : H₂ (1 atm), Pd/C (10%), ethanol, 25°C → Dihydroimidazothiazole (89% yield, >95% purity)
- Selective C=C Reduction : NaBH₄ (2 eq), MeOH, 0°C → Saturated C2-C3 bond (72% yield)
Cross-Coupling Reactions
The 4-fluorophenyl group enables Suzuki-Miyaura couplings :
Carboxamide Formation
- Reagents : EDCI, HOBt, DMF
- Reaction : Coupling with 4-methylpyridin-2-amine yields C2-carboxamide derivatives (IC₅₀ = 2.2 µM vs. pancreatic cancer cells) .
Stability and Degradation
- Thermal Stability : Decomposes at >250°C (TGA data)
- Photodegradation : UV light (254 nm) in MeOH causes cleavage of the C-S bond (t₁/₂ = 4.2 hrs)
This compound’s reactivity profile enables applications in medicinal chemistry (e.g., anticancer hybrids ) and materials science. Future work should explore enantioselective functionalization and green chemistry approaches.
Scientific Research Applications
6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antiproliferative activity against various cancer cell lines.
Medicine: Investigated for its potential use as an antimicrobial agent.
Mechanism of Action
The mechanism of action of 6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazole involves its interaction with specific molecular targets. For instance, it has been shown to stimulate the nuclear translocation of the constitutive androstane receptor (CAR), which plays a role in the regulation of genes involved in drug metabolism and clearance . This interaction can lead to various downstream effects, including the modulation of metabolic pathways and the inhibition of cancer cell proliferation.
Comparison with Similar Compounds
Structural Analogues and Substitution Effects
The pharmacological profile of imidazo[2,1-b]thiazole derivatives is highly sensitive to substituent variations. Key structural analogues include:
Key Observations :
- Halogenated Derivatives : Fluorine and chlorine substituents enhance antiproliferative activity, with fluorine improving metabolic stability due to its electronegativity and small atomic radius .
- Polar Groups : Methylsulfonyl substituents (e.g., 6-(4-methylsulfonylphenyl)) increase COX-2 selectivity by mimicking the sulfonamide group in celecoxib .
Pharmacological Activity Comparison
Anticancer Activity
- 6-(4-Fluorophenyl)imidazo[2,1-b]thiazole: Exhibits IC₅₀ values of 0.8–1.2 µM against A375 melanoma cells, outperforming 6-(4-chlorophenyl) analogues (IC₅₀ = 2.5 µM) .
- Mannich Base Derivatives : Introduction of a Mannich base at C-5 (e.g., N,N-dimethyl-1-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-5-yl)methanamine) enhances cytotoxicity (IC₅₀ = 0.3 µM) .
Anti-inflammatory Activity
- COX-2 Inhibition : 6-(4-Methylsulfonylphenyl) derivatives show 100-fold selectivity for COX-2 over COX-1, with IC₅₀ values as low as 0.09 µM .
Antimicrobial Activity
- Thiophene-Containing Analogues : 2,3-Diphenyl-5-(2-thienyl)imidazo[2,1-b]thiazole (Compound 8) demonstrates potent antifungal activity against Aspergillus flavus (MIC = 8 µg/mL), comparable to tioconazole .
Key Advances :
- Three-Component Reactions: Catalyst-free synthesis of N,3-diphenylbenzo[d]imidazo[2,1-b]thiazoles using aldehydes, alkynes, and 2-aminobenzothiazoles .
- Hybrid Derivatives : γ-Butyrolactone-fused imidazothiazoles exhibit improved pharmacokinetic properties (e.g., LogP = 2.1–3.5) .
Key Research Findings
- Kinase Inhibition: 6-(4-Fluorophenyl) derivatives inhibit V600E-B-RAF kinase at nanomolar concentrations (IC₅₀ = 12 nM), making them promising candidates for targeted melanoma therapy .
- Fluorescent Probes : Carbaldehyde derivatives (e.g., 6-(4-fluorophenyl)imidazo[2,1-b]thiazole-5-carbaldehyde) function as Al³⁺/Cu²⁺ sensors with detection limits as low as 0.31 nM .
- Phosphorescent Materials : Iridium(III) complexes with imidazothiazole ligands (e.g., (mpmt)₂Ir(pic)) emit red light (λₑₘ = 618 nm) with high quantum efficiency (31.6%) for OLED applications .
Biological Activity
6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazole is a compound that has garnered attention for its potential biological activities, particularly in the realm of cancer treatment. This article explores the biological activity of this compound, focusing on its anticancer properties, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C₁₂H₇FN₂S
- Molecular Weight : 262.26 g/mol
- CAS Number : 912770-37-7
- Physical Appearance : Yellow powder with a minimum purity of 95% .
Anticancer Activity
Recent studies have highlighted the anticancer potential of imidazo[2,1-b][1,3]thiazole derivatives, including this compound. The following table summarizes key findings from various research studies:
The mechanism by which this compound exerts its anticancer effects may involve:
- Inhibition of Cell Proliferation : Compounds similar to this compound have been shown to inhibit cell growth in various cancer cell lines.
- Induction of Apoptosis : Evidence suggests that these compounds may trigger apoptotic pathways in cancer cells.
- Targeting Specific Kinases : Some derivatives have been identified as inhibitors of key kinases involved in cancer progression .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of imidazo[2,1-b][1,3]thiazole derivatives:
- Substituent Effects : The presence of electron-withdrawing groups like fluorine significantly enhances the anticancer activity.
- Positioning of Functional Groups : Variations in the positioning of substituents on the imidazole and thiazole rings can lead to differing biological profiles.
Case Studies
Several case studies illustrate the effectiveness of this compound in preclinical models:
- Study on Pancreatic Cancer : A series of derivatives were tested against pancreatic ductal adenocarcinoma cells (SUIT-2 and Panc-1), demonstrating significant inhibition of cell migration and proliferation .
- NCI-60 Screening : The compound was assessed against the NCI-60 panel and showed promising results in terms of cytotoxicity across various cancer types .
Q & A
Q. What are the most reliable synthetic routes for 6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole, and what experimental conditions optimize yield?
The compound can be synthesized via cyclocondensation reactions. A microwave-assisted method involves reacting 5-fluorobenzothiazole amine with 4-methoxyphenacyl bromide in ethanol at 130°C for 45 minutes, yielding crystalline products after solvent evaporation . Alternatively, solvent-free Friedel-Crafts acylation using Eaton’s reagent (P₂O₅·MsOH) enables fusion of imidazo[2,1-b]thiazole with aryl groups under mild conditions (60–80°C), achieving 90–96% yields . Key parameters include temperature control, stoichiometric ratios, and purification via recrystallization (ethanol or acetonitrile).
Q. How is the molecular structure of this compound validated experimentally?
Single-crystal X-ray diffraction (XRD) is the gold standard. For example, XRD analysis reveals two crystallographically independent molecules (A and B) in the asymmetric unit, with benzothiazole rings showing planarity (max deviation: 0.045 Å) and dihedral angles of 4.87° (molecule A) and 4.04° (molecule B) between fused and terminal rings . Complementary techniques include:
- FT-IR : Confirms functional groups (e.g., C-F stretch at ~1220 cm⁻¹, C=N at ~1640 cm⁻¹) .
- NMR : ¹H and ¹³C spectra verify aromatic proton environments and carbon connectivity .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variation) affect the biological activity of imidazo[2,1-b]thiazole derivatives?
Substituents at the 4-fluorophenyl and imidazo-thiazole positions significantly modulate bioactivity:
- Anticholinesterase activity : 2-[6-(4-Fluorophenyl)imidazo[2,1-b]thiazole-3-yl]acetohydrazide derivatives show IC₅₀ values <10 µM against acetylcholinesterase (AChE), with electron-withdrawing groups (e.g., -Br, -NO₂) enhancing potency .
- Antimicrobial activity : Thiazole-triazole hybrids (e.g., compound 9c ) exhibit MIC values of 2–8 µg/mL against Staphylococcus aureus due to enhanced membrane penetration from lipophilic aryl groups .
- Anticancer potential : Fluorine substitution improves metabolic stability and target binding via hydrophobic interactions and halogen bonding .
Q. What computational strategies are employed to predict the binding modes of 6-(4-fluorophenyl)imidazo[2,1-b]thiazole derivatives?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations are used to study interactions with targets like AChE or kinase domains. For example:
Q. How can discrepancies in crystallographic data (e.g., bond lengths/angles) between similar derivatives be resolved?
Discrepancies arise from packing effects or experimental resolution. For instance:
- In 6-(4-bromophenyl)-2-(4-fluorobenzyl)imidazo[2,1-b]thiadiazole, C-Br bond lengths vary by 0.02 Å due to crystal packing forces .
- Refinement protocols (e.g., SHELXL) and high-resolution data (≤0.8 Å) minimize errors. Hydrogen bonding networks (e.g., C–H···O) should be cross-validated with Hirshfeld surface analysis .
Methodological Considerations
Q. What analytical techniques are critical for purity assessment during synthesis?
- TLC : Monitor reaction progress using silica gel plates (UV detection at 254 nm) .
- HPLC-MS : Quantify impurities (<0.5%) and confirm molecular ions (e.g., [M+H]⁺ at m/z 314 for the parent compound) .
- Elemental analysis : Carbon/hydrogen/nitrogen content must align with theoretical values within ±0.3% .
Q. How are solvent-free conditions optimized for eco-friendly synthesis?
- Catalyst screening : Eaton’s reagent outperforms Lewis acids (e.g., AlCl₃) in Friedel-Crafts reactions due to lower toxicity and higher recyclability .
- Temperature gradients : Stepwise heating (60°C → 80°C) prevents side reactions like over-acylation.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
